molecular formula C19H23NO4 B15216909 2-((Cyclohexylmethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate

2-((Cyclohexylmethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate

Cat. No.: B15216909
M. Wt: 329.4 g/mol
InChI Key: WIUFPXPQQDDTHV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclohexylmethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate typically involves the cyclization of salicylaldehyde derivatives with appropriate amines and esters. One common method is the reaction of ethyl 4,4,4-trifluoroacetoacetate with salicylaldehyde, followed by the addition of cyclohexylmethylamine . The reaction is usually carried out in an ethanol-water mixture at elevated temperatures (around 80°C) under catalyst-free conditions .

Industrial Production Methods

Industrial production of 2H-chromenes often involves multi-step processes that include the formation of the benzopyran ring and subsequent functionalization. The use of environmentally friendly solvents and catalyst-free conditions is emphasized to reduce toxic waste and byproducts .

Chemical Reactions Analysis

Types of Reactions

2-((Cyclohexylmethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chromenes, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-((Cyclohexylmethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Cyclohexylmethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is unique due to the presence of the cyclohexylmethylamino group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its therapeutic potential .

Properties

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

[2-(cyclohexylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C19H23NO4/c21-18(20-11-14-6-2-1-3-7-14)13-24-19(22)16-10-15-8-4-5-9-17(15)23-12-16/h4-5,8-10,14H,1-3,6-7,11-13H2,(H,20,21)

InChI Key

WIUFPXPQQDDTHV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC(=O)COC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

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